N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a methoxyphenyl group, a phenyl group, and a thiazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities.
Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenylacetic acid and 4-methoxyphenethylamine.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical reactivity and interaction with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H20N2O2S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H20N2O2S/c1-14-18(25-20(22-14)16-6-4-3-5-7-16)19(23)21-13-12-15-8-10-17(24-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,21,23) |
InChI Key |
YWUOUCNYYDCFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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